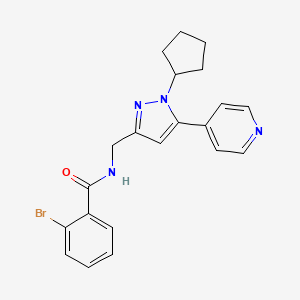

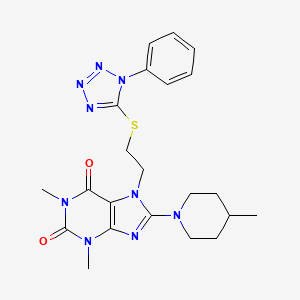

2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide" is a derivative of antipyrine-like molecules, which are known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as bromo-substituted benzamides and pyrazole derivatives, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps starting from 2,6-difluorobenzoic acid . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involved N1-arylation and subsequent conversion to the diethylamide . These methods could potentially be adapted for the synthesis of the compound of interest, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal packing and intermolecular interactions . For example, the crystal packing of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides is stabilized by hydrogen bonds and π-interactions . These findings suggest that the compound "2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide" may also exhibit similar stabilizing interactions in its solid-state structure.

Chemical Reactions Analysis

The reactivity of bromo-substituted benzamides and pyrazole derivatives can be inferred from the synthesis and modification reactions described in the papers. For example, the desmethylation of a difluoro-substituted benzamide was achieved using TMSCl/NaI , indicating that halogenated benzamides can undergo nucleophilic substitution reactions. This suggests that the compound of interest may also participate in similar chemical reactions, which could be useful for further functionalization or for the synthesis of target molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are often determined by their molecular structure and the nature of their substituents. For instance, the presence of halogen atoms and hydrogen bond donors and acceptors can significantly influence the solubility, melting point, and stability of these compounds . The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides valuable information about the functional groups present and the overall molecular conformation . These techniques would likely be applicable to the analysis of "2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide" to determine its physical and chemical properties.

Scientific Research Applications

Medical Imaging and Diagnosis :

- Scintigraphic detection studies, like those with radiolabeled benzamides for imaging melanoma metastases, showcase how compounds with specific functional groups can be developed for diagnostic purposes in medicine, highlighting the potential of these compounds in enhancing the precision of disease detection and monitoring (Maffioli et al., 1994).

Therapeutic Research :

- Research into novel B-Cell Lymphoma-2 (Bcl-2) inhibitors like Venetoclax involves studying the metabolism and disposition of these compounds in humans, providing insight into their therapeutic potential and safety profile (Liu et al., 2017).

Toxicology and Occupational Health :

- Studies on occupational exposure to solvents containing bromopropane and its effects on health highlight the importance of understanding the toxicological properties of these compounds, guiding safety regulations and protective measures in the workplace (Kim et al., 1996).

properties

IUPAC Name |

2-bromo-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O/c22-19-8-4-3-7-18(19)21(27)24-14-16-13-20(15-9-11-23-12-10-15)26(25-16)17-5-1-2-6-17/h3-4,7-13,17H,1-2,5-6,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQFPUMGQIZMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)